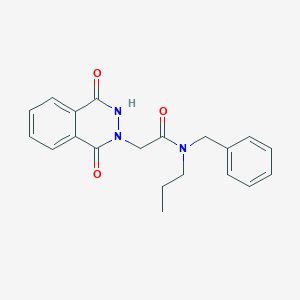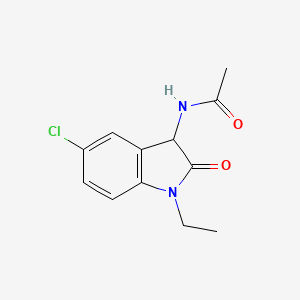![molecular formula C12H15N3O2 B7538413 N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative that has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a range of genes involved in the antioxidant response. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to activate the Nrf2 pathway, leading to an increase in the expression of antioxidant enzymes and a reduction in oxidative stress.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as heme oxygenase-1. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to modulate the immune system, leading to a reduction in the activity of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages for use in lab experiments, including its low toxicity and high solubility in a range of solvents. However, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be difficult to handle due to its sensitivity to moisture and air. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can react with certain chemicals, such as strong acids and bases, leading to the formation of unwanted byproducts.
Orientations Futures
There are several future directions for research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, including the development of new synthetic methods for N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and the investigation of its potential applications in the treatment of a range of diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and its effects on different cell types and tissues. Finally, the development of new formulations of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide that can improve its bioavailability and reduce its side effects is also an important area of research.
Conclusion:
In conclusion, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide possesses a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. While there are some limitations to its use in lab experiments, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages, including its low toxicity and high solubility in a range of solvents. Future research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is needed to fully understand its mechanism of action and its potential applications in the treatment of a range of diseases.
Méthodes De Synthèse
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with N-methyl-N-(pyrazol-4-yl)methylamine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide.
Applications De Recherche Scientifique
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-4-5-11(17-9)12(16)14(2)7-10-6-13-15(3)8-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFEBBLMQLYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
